molecular formula Na5O10P3· nH2O (n = 0 or 6)<br>Na5P3O10<br>Na5O10P3 B1222224 Sodium tripolyphosphate CAS No. 7758-29-4

Sodium tripolyphosphate

Cat. No. B1222224
Key on ui cas rn: 7758-29-4
M. Wt: 367.86 g/mol
InChI Key: HWGNBUXHKFFFIH-UHFFFAOYSA-I
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Patent
US07094739B2

Procedure details

The industrially important pentasodium triphosphate, Na5P3O10 (sodium tripolyphosphate), is a nonhygroscopic, white, water-soluble salt which is anhydrous or crystallizes with 6H2O and has the general formula NaO—[P(O)(ONa)—O]n—Na where n=3. About 17 g of the salt free from water of crystallization dissolve in 100 g of water at room temperature, about 20 g dissolve at 60°, and about 32 g dissolve at 100°; after heating the solution for 2 hours at 100°, about 8% orthophosphate and 15% diphosphate are produced by hydrolysis. In the case of the preparation of pentasodium triphosphate, phosphoric acid is reacted with soda solution or sodium hydroxide solution in the stoichiometric ratio and the solution is dewatered by spraying. Similarly to Graham's salt and sodium diphosphate, pentasodium triphosphate dissolves many insoluble metal compounds (including lime soaps, etc.). Pentapotassium triphosphate, K5P3O10 (potassium tripolyphosphate), is commercially available, for example, in the form of a 50% strength by weight solution (>23% P2O5, 25% K2O). The potassium polyphosphates are widely used in the detergents and cleaners industry.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
8%
Yield
15%

Identifiers

REACTION_CXSMILES
[O-:1][P:2]([O:5][P:6]([O:9]P([O-])([O-])=O)([O-:8])=[O:7])(=[O:4])[O-:3].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[P:2]([O-:5])([O-:4])([O-:3])=[O:1].[O-:3][P:2]([O:5][P:6]([O-:9])([O-:8])=[O:7])(=[O:1])[O-:4] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallizes with 6H2O
CUSTOM
Type
CUSTOM
Details
About 17 g of the salt free from water of crystallization
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in 100 g of water at room temperature
DISSOLUTION
Type
DISSOLUTION
Details
about 20 g dissolve at 60°
DISSOLUTION
Type
DISSOLUTION
Details
about 32 g dissolve at 100°
TEMPERATURE
Type
TEMPERATURE
Details
after heating the solution for 2 hours at 100°
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%
Name
Type
product
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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